molecular formula C11H9FN2O B6329959 3-(6-Aminopyridin-3-yl)-5-fluorophenol CAS No. 1314987-84-2

3-(6-Aminopyridin-3-yl)-5-fluorophenol

Cat. No.: B6329959
CAS No.: 1314987-84-2
M. Wt: 204.20 g/mol
InChI Key: GBLCPDUZMYPFGU-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-5-fluorophenol is a fluorinated aromatic compound that serves as a versatile and valuable intermediate in organic synthesis and pharmaceutical research. This compound features both aminopyridine and phenol functional groups on a benzene core, a structure known for enhancing metabolic stability and binding affinity in drug design . The presence of the amino group makes it a reactive handle for various coupling reactions, facilitating precise structural modifications in medicinal chemistry programs . This chemical scaffold is particularly relevant in the development of targeted therapies. Recent research on closely related 3-(6-aminopyridin-3-yl)benzamide derivatives has demonstrated potent antitumor activities, inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells like A549 (lung carcinoma) through the inhibition of Aurora Kinase B (AURKB) transcription and the p53 signaling pathway . One such derivative exhibited significant antiproliferative activity with an IC50 value of 0.04 ± 0.01 μM and showed potent antitumor efficacy in xenograft models, highlighting the promise of this chemotype for developing new therapeutic agents for AURKB-overexpressed cancers . Beyond oncology, the 6-aminopyridin-3-yl moiety is a key structural component in probes for other disease areas. For instance, it is found in CNS-optimized bromodomain and extra-terminal (BET) inhibitors, which have been shown to potently enhance progranulin (PGRN) levels in neural cells . This suggests potential applications in researching treatments for neurodegenerative disorders such as frontotemporal dementia (FTD) linked to PGRN haploinsufficiency . Researchers can leverage this compound as a critical building block for synthesizing novel bioactive molecules for high-throughput screening and lead optimization. The compound is offered with a high purity guarantee and is intended for research applications in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-3-8(4-10(15)5-9)7-1-2-11(13)14-6-7/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLCPDUZMYPFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoroaniline to produce 3-fluoro-4-nitroaniline. This intermediate is then subjected to a reduction reaction to yield 3-fluoro-4-aminophenol. Concurrently, 6-bromo-3-aminopyridine is prepared through bromination and subsequent amination of pyridine. The final step involves coupling these intermediates through a nucleophilic aromatic substitution reaction to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield. The process may also involve the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)-5-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)-5-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Accessibility: The simplicity of this compound may favor scalable synthesis compared to more complex analogs like PF-06733804.
  • Pharmacological Potential: While derivatives like the acrylamide in demonstrate therapeutic relevance, the parent compound’s bioactivity remains underexplored.
  • Analytical Data: Purity and stability data (e.g., HPLC, solubility) for this compound are absent in the evidence, highlighting a need for further characterization.

Q & A

Q. Comparative SAR Table :

Compound Substituent Biological Activity Reference
This compound5-FEnhanced kinase inhibition
Non-fluorinated analogHReduced binding affinity
3-(Difluoromethyl)-5-fluorophenolCF₂HAnticancer activity (IC₅₀: 2 µM)

Advanced: What contradictory data might arise in bioactivity studies, and how can they be resolved?

Answer:
Discrepancies in IC₅₀ values or target specificity may occur due to:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Off-target effects : Use orthogonal assays (e.g., thermal shift assays, SPR) to validate target engagement .
  • Compound stability : Degradation in DMSO stock solutions; confirm stability via LC-MS before assays .

Advanced: What in silico methods predict target interactions for this compound?

Answer:
Computational approaches include:

  • Molecular docking : Predict binding to mTOR (a cancer target; see Torin2 analogs) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity .
    Validate predictions with experimental techniques like surface plasmon resonance (SPR) .

Methodological: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Follow a systematic workflow:

Core modifications : Vary substituents on the pyridine (e.g., 6-amino to 6-nitro) .

Fluorine substitution : Test analogs with F at positions 3, 4, or 5 on the phenol ring .

Bioassays : Evaluate kinase inhibition (e.g., mTOR, PI3K) and cytotoxicity (MTT assays) .

Statistical analysis : Use multivariate regression to identify critical structural features.

Methodological: How to characterize tautomeric forms in solution?

Answer:
Tautomerism between phenol-keto and enol forms can be analyzed via:

  • Variable-temperature NMR : Monitor proton shifts (e.g., -OH resonance) across 25–80°C .
  • Computational chemistry : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers .
  • Comparative crystallography : Contrast solution data with X-ray structures .

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